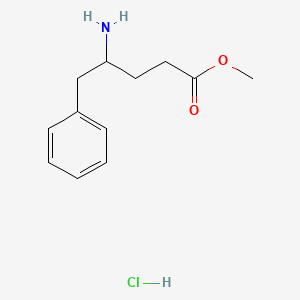

Methyl 4-amino-5-phenylpentanoate hydrochloride

説明

Table 1: Key Structural Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{12}\text{H}{18}\text{ClNO}_2 $$ | |

| Molecular weight | 243.73 g/mol | |

| Stereochemical descriptor | (4S) configuration | |

| Chiral centers | C4 |

Crystallographic Analysis and Solid-State Properties

Crystallographic data for this compound remain limited. However, analogous compounds, such as methyl (4R)-4-amino-5-phenylpentanoate, exhibit monoclinic crystal systems with space group $$ P2_1 $$ and unit cell parameters $$ a = 6.755 \, \text{Å}, b = 9.1026 \, \text{Å}, c = 17.0808 \, \text{Å} $$. The solid-state structure is stabilized by:

- N–H···Cl hydrogen bonds between the ammonium group and chloride ion.

- C–H···O interactions involving the ester carbonyl and adjacent phenyl hydrogens.

Powder X-ray diffraction (PXRD) patterns of related hydrochlorides show characteristic peaks at $$ 2\theta = 18.5^\circ $$ and $$ 24.7^\circ $$, indicative of layered ionic lattices. Differential scanning calorimetry (DSC) reveals a melting point range of 195–200°C , consistent with salt formation.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (500 MHz, CDCl$$ _3 $$):

$$ ^{13}\text{C} $$ NMR (126 MHz, CDCl$$ _3 $$):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-TOF : $$ m/z $$ 208.1338 ([M+H]$$ ^+ $$), matching the theoretical mass of the free base.

- Fragmentation peaks at $$ m/z $$ 164 (loss of COOCH$$ _3 $$) and 91 (tropylium ion from phenyl).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d) level reveal:

特性

IUPAC Name |

methyl 4-amino-5-phenylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNANDZPMFMTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Amino-3-phenylpentanoic Acid Intermediate

Step 1: Condensation of Benzaldehyde with Methyl Acetoacetate

- Reactants: Benzaldehyde and methyl acetoacetate

- Catalyst: Piperidine (or similar pyridine derivatives)

- Solvent: Ethanol (protic solvent)

- Conditions: Reflux at 80-85°C for 4-6 hours

- Reaction: Nucleophilic addition of methyl acetoacetate to benzaldehyde forms a β-phenyl-β-keto ester derivative.

Step 2: Base-Induced Decarboxylation and Hydrolysis

- Reagents: Potassium hydroxide (KOH) solution

- Conditions: Heating at 100°C under stirring

- Outcome: Decarboxylation yields 3-phenylpentanedioic acid (or its derivatives).

Step 3: Ring Closure to Form Pyroglutaric Acid Derivative

- Method: Dehydration in non-protic solvents (e.g., toluene) with dehydration catalysts (e.g., phosphorus oxychloride)

- Conditions: Reflux at 120°C

- Result: Formation of 3-phenylpyroglutaric acid.

Step 4: Hydrolysis to 5-Amino-5-oxo-3-phenylpentanoic Acid

- Reagent: Strong aqua ammonia

- Conditions: Room temperature, 12-24 hours

- Outcome: Hydrolyzes the lactam ring, introducing amino functionality.

Step 5: Oxidation to 4-Amino-3-phenylpentanoic Acid

- Oxidant: Sodium hypochlorite (NaClO) or similar

- Conditions: Alkaline pH, controlled temperature (~25°C)

- Result: Conversion of ketone to amino acid, completing the backbone.

Conversion to Methyl 4-Amino-5-phenylpentanoate Hydrochloride

Step 6: Esterification (if necessary)

- Method: Methylation using methyl iodide or methyl alcohol under acidic catalysis

- Conditions: Reflux at 60°C

- Outcome: Methyl ester formation, yielding methyl 4-amino-5-phenylpentanoate.

Step 7: Salt Formation

- Reagent: Hydrochloric acid (HCl)

- Method: Dissolution of methyl ester in a suitable solvent (e.g., ethanol), followed by bubbling HCl gas or adding concentrated HCl

- Conditions: Stirring at room temperature

- Outcome: Formation of this compound, which can be isolated by filtration and drying.

Data Table Summarizing Preparation Conditions

| Step | Raw Material | Reagents / Catalysts | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde + Methyl acetoacetate | Piperidine | Ethanol | Reflux 80-85°C, 4-6 hrs | β-Phenyl-β-keto ester | Nucleophilic addition |

| 2 | Product of Step 1 | KOH | Water | 100°C, stirring | 3-Phenylpentanedioic acid | Decarboxylation |

| 3 | Acid from Step 2 | Dehydration catalyst | Toluene | Reflux 120°C | Pyroglutaric acid derivative | Ring closure |

| 4 | Product of Step 3 | Aqua ammonia | - | Room temp, 12-24 hrs | 5-Amino-5-oxo-3-phenylpentanoic acid | Hydrolysis |

| 5 | Product of Step 4 | NaClO | Alkaline buffer | 25°C | 4-Amino-3-phenylpentanoic acid | Oxidation |

| 6 | Acid from Step 5 | Methyl iodide / methyl alcohol | - | Reflux 60°C | Methyl ester | Esterification |

| 7 | Ester | HCl | Ethanol | Room temp | This compound | Salt formation |

Research Findings and Notes

- The synthesis route benefits from inexpensive raw materials such as benzaldehyde and methyl acetoacetate, which are commercially available and cost-effective.

- Mild reaction conditions, such as reflux and room temperature hydrolysis, enhance operational safety and scalability.

- The decarboxylation and ring-closure steps are critical for establishing the core structure and are optimized to maximize yield.

- Oxidation with sodium hypochlorite provides a controlled pathway to introduce amino groups without over-oxidation.

- Esterification and salt formation are straightforward, enabling direct production of the hydrochloride salt suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions

Methyl 4-amino-5-phenylpentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

科学的研究の応用

Chemistry

Methyl 4-amino-5-phenylpentanoate hydrochloride serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the ester group to an alcohol.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is utilized in studies involving:

- Enzyme Interactions : It has been shown to inhibit enzymes such as phospholipase A2 (PLA2), which plays a role in inflammatory processes. In vitro studies demonstrated that it significantly reduces PLA2 activity, leading to decreased levels of arachidonic acid, a precursor to pro-inflammatory mediators.

- Metabolic Pathways : Research indicates that it may enhance insulin sensitivity, suggesting potential applications in managing metabolic disorders like diabetes.

Medicine

The compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : In controlled studies involving murine models, administration resulted in a marked reduction in inflammatory markers compared to untreated controls, indicating its potential use in treating inflammatory diseases.

- Drug Development : Its ability to modulate enzyme activities makes it a valuable precursor in drug synthesis.

Industry

In industrial applications, this compound is used for producing specialty chemicals and materials. Its unique properties allow it to serve as an organic buffer in various biochemical applications .

Anti-inflammatory Activity Study

A study conducted on murine models found that administration of this compound led to significant reductions in inflammatory markers. This suggests its potential therapeutic application in diseases characterized by inflammation.

Metabolic Pathway Analysis

Another research effort focused on the compound's effects on glucose metabolism, revealing that it could enhance insulin sensitivity in vitro. This finding indicates potential applications for managing conditions such as diabetes.

作用機序

The mechanism of action of Methyl 4-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Methyl 4-amino-4-phenylbutanoate Hydrochloride (HR379765)

- Molecular Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.70 g/mol

- Key Features: Shorter aliphatic chain (butanoate vs. pentanoate) with the phenyl group at the fourth carbon.

- This compound is marketed by Hairui Chemical as a pharmaceutical intermediate with 95% purity, suggesting industrial relevance in drug synthesis .

Methyl 5-amino-4-(trifluoromethyl)pentanoate Hydrochloride

- Molecular Formula: C₇H₁₂F₃NO₂

- Molecular Weight : 223.17 g/mol

- Key Features : A trifluoromethyl (-CF₃) group replaces the phenyl substituent at the fourth carbon.

- Functional Impact : The electron-withdrawing -CF₃ group increases metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration compared to the phenyl-containing target compound. This structural variation is common in agrochemicals and CNS-targeting pharmaceuticals .

Methyl 5-amino-4-oxovalerate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Key Features : A ketone group at the fourth carbon instead of phenyl.

- This could make it more reactive under basic conditions, limiting its utility in specific synthetic pathways .

2-Amino-5-Methylphenol Hydrochloride

- Molecular Formula: C₇H₁₀ClNO

- Molecular Weight : 159.61 g/mol

- Key Features: Aromatic ring with amino and methyl substituents.

- The aromatic structure confers higher acidity (pKa ~4–5) compared to aliphatic amines in the target compound (pKa ~8–10) .

Comparative Data Table

生物活性

Methyl 4-amino-5-phenylpentanoate hydrochloride is a compound of significant interest in biochemical research and pharmaceutical applications. Its biological activity is primarily linked to its interactions with various enzymes and receptors, making it a valuable subject for study in drug development and metabolic research.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a phenyl group at the 5-position of the pentanoate chain. This structural feature is crucial as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 232.70 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not well-defined; varies with purity |

The biological activity of this compound can be attributed to its ability to modulate enzyme activities and receptor interactions. It often acts as an inhibitor or activator in various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced levels of specific metabolites.

- Receptor Modulation : It interacts with various receptors, potentially influencing physiological responses such as inflammation and metabolic regulation.

Enzyme Interaction Studies

Recent studies have highlighted the compound's role in inhibiting enzymes like phospholipase A2 (PLA2), which is implicated in inflammatory processes. For instance, this compound demonstrated significant inhibition of PLA2 activity in cell-based assays, leading to decreased arachidonic acid levels, a precursor to pro-inflammatory mediators .

Case Studies

- Anti-inflammatory Activity : In a controlled study involving murine models, administration of this compound resulted in a marked reduction in inflammatory markers compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases .

- Metabolic Pathway Analysis : Another study focused on its effects on glucose metabolism, revealing that the compound could enhance insulin sensitivity in vitro, indicating its potential use in managing metabolic disorders such as diabetes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| Methyl 4-amino-5-cyclohexylpentanoate | More potent PLA2 inhibitor |

| Methyl 4-amino-5-methylpentanoate | Lower anti-inflammatory effects |

The presence of the phenyl group in this compound enhances its binding affinity to target enzymes compared to its cyclohexyl counterpart, which may explain its superior biological activity .

Q & A

Q. What is a validated synthetic route for Methyl 4-amino-5-phenylpentanoate hydrochloride?

A multi-step synthesis is typically employed, involving cyclization, acylation, and aminolysis. For example:

- Cyclization : React mercaptoacetic acid methyl ester with acrylonitrile derivatives under basic conditions.

- Oxidation : Use mild oxidizing agents (e.g., H₂O₂) to convert intermediates.

- Acylation : Introduce the phenyl group via Friedel-Crafts or nucleophilic substitution.

- Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol . Example: Articaine hydrochloride synthesis achieved a 17% yield via a "one-pot" cyclization-oxidation-rearrangement process .

Q. Which analytical techniques are critical for confirming purity and structure?

- TLC : Use silica gel plates with a mobile phase (e.g., ethyl acetate:hexane, 3:7) and ninhydrin staining for amino group detection .

- HPLC : Employ C18 columns with UV detection at 254 nm; compare retention times against reference standards .

- NMR/IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and hydrochloride (N–H stretch at ~2500 cm⁻¹) functionalities .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose per local regulations.

- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in acylation steps.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature Control : Maintain ≤40°C during HCl addition to prevent decomposition .

Q. How to resolve contradictions in analytical data (e.g., conflicting NMR peaks)?

Q. What methods assess biological activity in preclinical studies?

- Nitric Oxide (NO) Assays : Measure plasma NO levels via Griess reagent (e.g., one-way ANOVA for group comparisons) .

- Receptor Binding Studies : Use radiolabeled analogs (e.g., ³H-ligands) to evaluate affinity for neurological targets .

Q. How to address instability during long-term storage?

- Conditions : Store at –20°C in airtight, light-resistant containers.

- Stability Testing : Monitor degradation via accelerated aging (40°C/75% RH) and HPLC .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify the phenyl (e.g., halogen substitution) or ester groups (e.g., ethyl vs. methyl).

- Activity Testing : Compare analogs like BAY-6672 hydrochloride (4-amino-3-phenylbutyric acid derivatives) for receptor selectivity .

Notes

- All methods are derived from peer-reviewed protocols or pharmacopeial standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。